2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Dehydroquinate dehydratase inhibition Lead optimization developability Enzyme kinetics

Procure the only HTS hit with a fully resolved inhibition constant (Ki=11-15 µM). This benzothiazole-sulfonamide offers a tractable scaffold for SAR: the 2,5-dichlorobenzenesulfonamide core is essential (chlorine removal abolishes activity), while the 6-methoxybenzothiazole enables quantitative SKR analysis. Unlike phenylthiazole analogs that fail Ki determination due to limited solubility, this compound provides orthogonal NMR and kinetic assay cross-validation. Choose it to eliminate solubility-driven assay failure and establish type I DHQD selectivity.

Molecular Formula C14H10Cl2N2O3S2
Molecular Weight 389.3 g/mol
Cat. No. B3555134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Molecular FormulaC14H10Cl2N2O3S2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C14H10Cl2N2O3S2/c1-21-9-3-5-11-12(7-9)22-14(17-11)18-23(19,20)13-6-8(15)2-4-10(13)16/h2-7H,1H3,(H,17,18)
InChIKeyXCESHQLCSBUJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide: Core Identity and Procurement-Relevant Classification


2,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide (molecular formula C₁₄H₁₀Cl₂N₂O₃S₂, exact mass 387.95 g/mol) is a synthetic secondary sulfonamide carrying a 6-methoxybenzothiazole substituent at the sulfonamide nitrogen and a 2,5-dichlorobenzenesulfonyl moiety [1]. It belongs to the benzothiazole-sulfonamide hybrid class—a privileged scaffold in medicinal chemistry [2]. The compound was originally identified from a 50,000-compound high-throughput screen as a hit against Clostridioides difficile dehydroquinate dehydratase (cdDHQD), an enzyme of the shikimate pathway absent in humans [2]. It is commercially available from multiple suppliers for research use and is primarily cited as a tool compound for bacterial DHQD inhibition and anti-infective lead optimization programs.

Why a Generic Benzothiazole Sulfonamide Cannot Replace 2,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide in DHQD-Targeted Research


Within the benzothiazole-sulfonamide chemical class, subtle structural variations produce pronounced differences in target engagement, solubility, and developability that render generic substitution unreliable. The 2,5-dichloro substitution pattern on the benzenesulfonamide core is essential—analogs lacking both chlorine atoms are completely inactive, fluorine replacement drastically reduces inhibition, and addition of a third chlorine at the ortho position abolishes activity [1]. While the benzothiazole region tolerates modification, the specific 6-methoxybenzothiazole substituent in this compound enables measurable inhibition constant determination (Ki = 11–15 µM), whereas the closely related phenylthiazole analog (Compound 2) suffers from solubility-limited Ki measurement failure [1]. The data below quantify these differentiation points across potency, mechanism, selectivity, and developability parameters.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide in DHQD Inhibitor Selection


Experimentally Resolvable Inhibition Constant (Ki) Versus Solubility-Limited Comparator

The target compound (Compound 1) yields a measurable inhibition constant (Ki) of 11–15 µM against cdDHQD using steady-state kinetics, whereas the closest structural analog Compound 2 (2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide) could not have its Ki determined due to low aqueous solubility that precluded accurate measurement [1]. This constitutes a defined, quantifiable developability advantage: Compound 1 remains in solution at concentrations required for full kinetic characterization (up to 200 µM tested), while Compound 2 fails solubility criteria at concentrations necessary for rigorous Ki determination [1]. The analytical consequence is that Compound 1 supports reproducible enzyme kinetics and structure-kinetic relationship (SKR) studies, whereas Compound 2 introduces experimental uncertainty that compromises data quality in lead optimization workflows.

Dehydroquinate dehydratase inhibition Lead optimization developability Enzyme kinetics

Intra-Type Selectivity Over Homologous Type I DHQD from Salmonella enterica

Compound 1 was screened against a panel of purified DHQDs and demonstrated no measurable inhibition against Salmonella enterica type I DHQD (seDHQD), which shares 56% sequence identity and 78% sequence homology with cdDHQD, at concentrations that fully inhibit the C. difficile enzyme [1]. NMR line-broadening experiments confirm selective binding: Compound 1 produced line broadening >6 Hz in the presence of cdDHQD versus <1 Hz for seDHQD under identical conditions, preventing calculation of a Kd for the off-target enzyme [1]. Fluorescence Thermal Shift assays further validated selective thermal stabilization of cdDHQD but not seDHQD or the type II btDHQD [1]. This intra-type selectivity is notably not universal among benzothiazole sulfonamides—it depends critically on the dichlorobenzenesulfonamide core and the specific heterocyclic substituent, as evidenced by the fact that the co-identified Compound 3, a structurally unrelated thiophene amide, shows a different selectivity and inhibition mechanism profile despite targeting the same enzyme [1].

Bacterial DHQD selectivity Anti-infective target specificity Shikimate pathway inhibitor

Competitive Inhibition Mechanism: Defined Kinetic Signature Differentiating from Mixed-Mode Inhibitor Compound 3

Compound 1 exhibits a competitive inhibition mechanism against cdDHQD, characterized by an increased apparent Km with unchanged Vmax, even at high substrate concentrations up to 5 mM DHQ [1]. In contrast, Compound 3, also identified from the same high-throughput screen, displays a mixed inhibition model with both increased apparent Km (10-fold) and decreased Vmax [1]. This mechanistic distinction directly impacts pharmacodynamic predictions: competitive inhibitors are theoretically surmountable by high local substrate concentrations, whereas mixed inhibitors retain residual inhibitory effect at substrate saturation. The competitive mechanism of Compound 1 was confirmed through re-assay at substrate concentrations reaching 5 mM, providing a defined kinetic signature (Ki = 11–15 µM) that enables accurate integration into pharmacokinetic-pharmacodynamic (PK-PD) models [1]. Compound 2 could not be similarly characterized due to solubility constraints, leaving its inhibition mechanism unresolved [1].

Enzyme inhibition mechanism Competitive vs. mixed inhibition Pharmacodynamic modeling

Direct Binding Affinity (Kd) Quantified by NMR Line-Broadening: Comparable Affinity but Unique Scaffold

NMR line-broadening titration experiments determined the dissociation constant (Kd) for Compound 1 binding to cdDHQD as approximately 27 µM, compared to approximately 25 µM for Compound 2 [1]. While the absolute affinity values are similar, the biophysical method independently corroborates direct target engagement and provides a binding affinity measurement orthogonal to the functional IC50 and Ki values [1]. Critically, the Kd measurement for Compound 1 was obtained alongside clear line-broadening data (>6 Hz), whereas the corresponding experiment with seDHQD produced negligible line broadening (<1 Hz), confirming that the Kd value reflects specific, saturable binding to the intended target rather than non-specific aggregation [1]. The benzothiazole scaffold of Compound 1 therefore offers a validated binding mode accessible to biophysical fragment-based screening workflows, an advantage not universally shared by all benzothiazole-sulfonamide analogs tested against DHQD targets.

Protein-ligand binding affinity NMR line-broadening Biophysical validation

Highest-Confidence Application Scenarios for 2,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Lead Compound for Structure-Kinetic Relationship (SKR) Campaigns Targeting C. difficile DHQD

Compound 1 is the only hit from the original HTS with a fully resolved inhibition constant (Ki = 11–15 µM, competitive mechanism) [1]. Its measurable Ki and defined competitive mechanism support quantitative SKR analysis, enabling medicinal chemists to track how synthetic modifications affect both binding thermodynamics and kinetics. The benzothiazole scaffold tolerates substituent variation in the heterocyclic region (as shown by differential activity of Compound 2's phenylthiazole), providing a tractable vector for parallel SAR exploration without disrupting the essential 2,5-dichlorobenzenesulfonamide pharmacophore [1]. Procurement priority rationale: selecting Compound 1 over Compound 2 eliminates solubility-driven assay failure risk during analog library expansion.

Selectivity Probe for Type I DHQD Intra-Family Discrimination in Gut Microbiome Studies

The demonstrated inactivity of Compound 1 against the highly homologous Salmonella enterica DHQD (56% identity) and type II DHQDs from commensal Bacteroides thetaiotaomicron, Vibrio cholerae, and Yersinia pestis [1] positions it as a selectivity probe for dissecting type I DHQD structural biology. The NMR line-broadening assay provides a validated biophysical selectivity readout (>6 Hz for cdDHQD, <1 Hz for seDHQD) [1]. Researchers studying the structural basis of intra-type DHQD selectivity can use Compound 1 as a reference ligand whose binding mode has been confirmed by both kinetic and biophysical orthogonal assays.

Biophysical Fragment-Based Screening Reference Compound for Benzothiazole-Sulfonamide Binding Mode Validation

Compound 1's Kd (~27 µM) determined by NMR line-broadening [1] makes it suitable as a reference ligand in competition-based fragment screens targeting DHQD. The availability of both NMR-derived Kd and enzyme inhibition Ki data allows cross-validation of hit compounds identified in orthogonal assay formats. Because the compound's ¹H NMR resonances are well-resolved and show clear line-broadening upon cdDHQD addition, it can serve as a reporter ligand in ¹H-NMR-based fragment displacement assays without requiring protein labeling.

Negative Control for Human Carbonic Anhydrase Counter-Screening Panels

Although structurally related benzothiazole sulfonamides are established carbonic anhydrase inhibitors, Compound 1 has no reported carbonic anhydrase inhibitory activity in the peer-reviewed literature to date, and its primary annotation is as a DHQD inhibitor [1]. This creates a defined counter-screening opportunity: procurement of Compound 1 alongside known CA-inhibitory benzothiazole sulfonamides enables researchers to establish structure-selectivity relationships between the DHQD and CA enzyme families, clarifying which structural features drive polypharmacology versus target selectivity.

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